(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide
CAS No.:
Cat. No.: VC13470652
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17-/m0/s1 |
| Standard InChI Key | WYAPIJUGIDSORX-IRXDYDNUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N |
Introduction
Structural and Molecular Characterization
Core Architecture and Stereochemistry
The compound features two chiral centers: one at the pyrrolidine nitrogen and another at the α-carbon of the butyramide chain. The (S) configuration at both centers dictates its three-dimensional orientation, influencing binding affinity to enzymes or receptors. The molecular formula C₁₈H₂₉N₃O (molecular weight: 303.4 g/mol) comprises a benzyl-pyrrolidine moiety linked to a dimethylbutyramide group via a methylene bridge.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide | |
| SMILES | CC(C)C@@HN | |
| InChIKey | WYAPIJUGIDSORX-IRXDYDNUSA-N | |
| Molecular Weight | 303.4 g/mol |
The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine ring contributes to conformational rigidity.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
Synthesis typically begins with pyrrolidine derivative preparation, involving alkylation of pyrrolidine with benzyl bromide to introduce the benzyl group. Subsequent steps include:
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Acylation: Introducing the butyramide chain via reaction with 3,N-dimethylbutyryl chloride.
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Chiral Resolution: Enantioselective catalysis or chromatography ensures the (S) configuration at both chiral centers.
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Purification: Recrystallization or HPLC yields >95% purity.
Yield optimization focuses on minimizing racemization during acylation, often achieved through low-temperature reactions and chiral auxiliaries.
Biological Activity and Mechanism
Table 2: Hypothesized Pharmacological Profile
| Target | Proposed Action | Therapeutic Area |
|---|---|---|
| KLK1 | Competitive inhibition | Asthma, COPD |
| B2 Receptor | Allosteric modulation | Pain management |
| MMPs | Indirect regulation via KLK1 | Tissue remodeling |
Selectivity and Toxicity
The compound’s N-methyl groups and benzyl-pyrrolidine moiety may enhance selectivity for KLK1 over related proteases (e.g., thrombin, plasmin) . Preliminary toxicity assessments suggest low off-target effects at nanomolar concentrations, though in vivo studies are pending.
Comparative Analysis with Related Compounds
Analogues and Structural Modifications
Compared to Aminopyridine derivatives (e.g., WO2009133348A1) , this compound replaces the pyridine ring with pyrrolidine, altering steric and electronic properties. The benzyl group provides greater hydrophobic interactions than smaller substituents, potentially improving target residence time .
Research Findings and Future Directions
Proposed Research Priorities
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In Vivo Efficacy: Testing in murine models of airway inflammation.
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SAR Studies: Modifying the benzyl group to optimize binding affinity.
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Formulation Development: Enhancing solubility via prodrug strategies.
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